molecular formula C14H17F3N2O4 B12981836 (R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid

Cat. No.: B12981836
M. Wt: 334.29 g/mol
InChI Key: ATVCUHXUXISKRS-SECBINFHSA-N
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 6-(trifluoromethyl)pyridin-3-yl substituent. Its structure integrates a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a pyridine ring that may contribute to π-π stacking interactions in biological targets . The Boc group serves as a protective moiety for the amine, enabling selective reactivity in synthetic pathways, as seen in peptide coupling reactions (e.g., DCC/DMAP-mediated esterification) .

Properties

Molecular Formula

C14H17F3N2O4

Molecular Weight

334.29 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1

InChI Key

ATVCUHXUXISKRS-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Pyridine Ring:

    Coupling Reaction: The protected amino acid is coupled with the pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs include Boc-protected amino acids with aromatic substituents. Key examples:

Compound Name Structure Molecular Weight (g/mol) Key Features
Target Compound (R)-2-((Boc)amino)-3-(6-CF3-pyridin-3-yl)propanoic acid ~335.3 Trifluoromethylpyridine enhances hydrophobicity; chiral center at α-carbon.
(R)-3-((Boc)amino)-2-phenylpropanoic acid Phenyl substituent 265.31 Lacks pyridine and CF3; lower molecular weight.
2-{[(3R)-3-Benzyl-3-(Boc-amino)-2-oxoazetidin-1-yl]-(S)-phenylacetamido}-2-methylpropanoic acid Azetidinone core 594.6 Complex bicyclic structure; additional benzyl and methyl groups.

Analysis :

  • Trifluoromethylpyridine vs.
  • Chirality : All compounds share an (R)-configuration at the α-carbon, critical for enantioselective interactions with biological targets (e.g., enzymes or receptors) .

Mechanistic and Functional Comparisons

Target Engagement and Docking Profiles

Studies on structurally similar Boc-protected amino acids (e.g., oleanolic acid derivatives) reveal that scaffold similarity correlates with shared mechanisms of action (MOAs). For example:

  • Molecular Docking : Analogous compounds with aromatic substituents (e.g., phenyl or pyridine) show affinity for kinase or protease targets due to π-system interactions .
  • Transcriptome Analysis : Compounds with trifluoromethyl groups exhibit enhanced metabolic stability, as seen in drug-response RNA-seq data for CF3-containing analogs .
Pharmacokinetic Behavior
  • Boc Protection : The Boc group in the target compound and its analogs improves solubility and delays enzymatic degradation, a feature critical for prodrug design .
  • Trifluoromethyl Impact: The CF3 group in the target compound may reduce clearance rates compared to non-fluorinated analogs, as observed in pharmacokinetic studies of similar trifluoromethylpyridine derivatives .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid can be represented as follows:

  • IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid
  • Molecular Formula : C17H20F3N2O4
  • Molecular Weight : 356.35 g/mol
  • CAS Number : 1354225-89-0

The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can contribute to the compound's biological activity.

1. Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency as enzyme inhibitors. For instance, studies have shown that the incorporation of trifluoromethyl groups into drug candidates can significantly improve their inhibitory effects on various enzymes, including those involved in cancer and viral replication pathways .

2. Antimicrobial Activity

Trifluoromethyl-containing compounds have been reported to possess antimicrobial properties. The unique electronic properties of the trifluoromethyl group may enhance the interaction with microbial targets, leading to increased efficacy against certain pathogens .

3. Anti-inflammatory Properties

Compounds similar to (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid have shown promise in modulating inflammatory pathways. The ability to inhibit pro-inflammatory cytokines makes such compounds potential candidates for treating inflammatory diseases .

Case Study 1: Trifluoromethyl Group in Drug Development

A comprehensive review highlighted the role of trifluoromethyl groups in enhancing drug potency. For example, the addition of a trifluoromethyl group to a phenolic ring increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This underscores the potential of (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid in developing more effective therapeutics.

Case Study 2: Antiviral Activity

Research has demonstrated that similar compounds exhibit antiviral activity against various viruses by targeting specific viral enzymes. For instance, compounds with a trifluoromethyl moiety showed significant inhibition of reverse transcriptase, a key enzyme in viral replication . This suggests that (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid could be explored as a potential antiviral agent.

Data Table: Biological Activities Overview

Activity Type Mechanism Reference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialIncreased efficacy against pathogens
Anti-inflammatoryModulation of cytokine production
AntiviralInhibition of viral replication enzymes

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